Cas no 2035001-68-2 ((2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide)

(2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide is a furan-containing acrylamide derivative characterized by its unique structural motif, incorporating dual furan rings and a pyridine core. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules due to its conjugated π-system and hydrogen-bonding capabilities. The presence of furan and pyridine moieties enhances its utility in heterocyclic synthesis, offering reactivity for further functionalization. Its rigid yet tunable structure makes it suitable for applications in ligand design and small-molecule probes. The compound's stability under standard conditions and well-defined stereochemistry (E-configuration) ensure reproducibility in synthetic workflows.
(2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide structure
2035001-68-2 structure
Product Name:(2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide
CAS No:2035001-68-2
MF:C17H14N2O3
MW:294.304664134979
CID:5355824
Update Time:2025-10-30

(2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(furan-2-yl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]prop-2-enamide
    • (2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide
    • Inchi: 1S/C17H14N2O3/c20-16(8-7-14-5-2-10-21-14)19-12-13-4-1-9-18-17(13)15-6-3-11-22-15/h1-11H,12H2,(H,19,20)/b8-7+
    • InChI Key: ATMHSFCGOXGJJF-BQYQJAHWSA-N
    • SMILES: C(NCC1=CC=CN=C1C1=CC=CO1)(=O)/C=C/C1=CC=CO1

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Additional information on (2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide

Comprehensive Analysis of (2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide (CAS No. 2035001-68-2)

The compound (2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide (CAS No. 2035001-68-2) is a structurally unique molecule that has garnered significant attention in pharmaceutical and materials science research. With its distinctive furan and pyridine moieties, this compound exhibits potential applications in drug discovery, organic electronics, and agrochemical development. Researchers are particularly interested in its conjugated double bond system and hydrogen-bonding capabilities, which contribute to its molecular interactions and stability.

In recent years, the scientific community has shown growing interest in heterocyclic compounds like (2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide due to their versatile biological activities. The presence of dual furan rings in this molecule enhances its potential as a pharmacophore in medicinal chemistry. Studies suggest that similar structures demonstrate anti-inflammatory and antioxidant properties, making this compound a subject of investigation for therapeutic applications. The pyridine-methyl linkage further adds to its molecular diversity, potentially enabling selective binding to biological targets.

The synthesis of CAS 2035001-68-2 typically involves cross-coupling reactions and amide bond formation strategies, which are hot topics in modern organic synthesis. Researchers frequently search for efficient synthetic routes and green chemistry approaches to produce such compounds, reflecting the current emphasis on sustainable methodologies. The compound's structure-activity relationship (SAR) is another area of intense study, as scientists aim to optimize its properties for specific applications while minimizing potential side effects.

From a materials science perspective, the π-conjugated system in (2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide makes it a candidate for organic semiconductors and photovoltaic materials. The growing demand for organic electronic devices has increased interest in such molecules, particularly for their potential in flexible electronics and light-emitting diodes (LEDs). The compound's ability to form molecular stacks through π-π interactions could be valuable for designing new functional materials with tailored electronic properties.

Analytical characterization of 2035001-68-2 typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for confirming the compound's structure and purity, especially given the complexity of its stereochemistry at the double bond position. The scientific literature contains numerous queries about spectral data interpretation for similar compounds, highlighting the importance of thorough characterization in research publications.

In the context of drug discovery, the bioisosteric potential of furan-containing compounds like this one has become a trending topic. Many researchers investigate whether such molecules could serve as privileged scaffolds for developing new therapeutic agents. The compound's lipophilicity and molecular weight fall within desirable ranges for drug candidates, making it particularly interesting for medicinal chemistry optimization programs. Recent publications have explored similar structures as potential kinase inhibitors or GPCR modulators, though specific data on this exact compound remains limited.

The stability profile of (2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide under various conditions is another area of practical importance. Formulation scientists often search for information about pH stability, thermal degradation, and photostability of such compounds, as these factors critically impact their potential applications. Preliminary studies on analogous structures suggest that proper storage conditions and excipient selection may be crucial for maintaining the integrity of this molecule in formulated products.

From an intellectual property perspective, the compound's patent landscape represents an active area of inquiry. Many researchers and companies investigate whether 2035001-68-2 or its derivatives are covered by existing patents, particularly in fields like small molecule therapeutics or functional materials. The increasing competition in these areas has led to growing interest in novel chemical space exploration, where compounds with such unique architectures may offer competitive advantages.

Environmental and toxicological assessments of furan-pyridine hybrids represent another important consideration. While this specific compound's profile hasn't been fully characterized, researchers often look for structure-toxicity relationships in similar molecules. The scientific community shows increasing interest in in silico prediction methods for evaluating such properties early in development, reflecting the current emphasis on green and sustainable chemistry principles.

Looking forward, (2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide presents numerous opportunities for further investigation. Its unique combination of heteroaromatic rings and conjugated system makes it a versatile building block for multiple applications. As research continues, we anticipate more data will emerge regarding its biological activities, material properties, and potential commercial applications, solidifying its position as an interesting compound in chemical research.

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